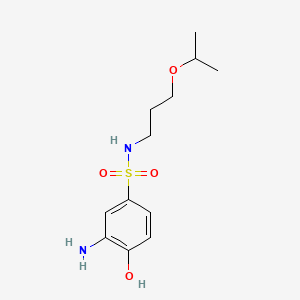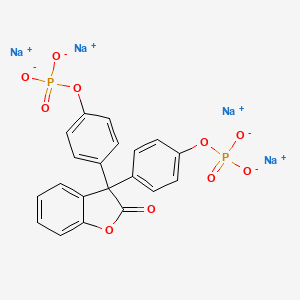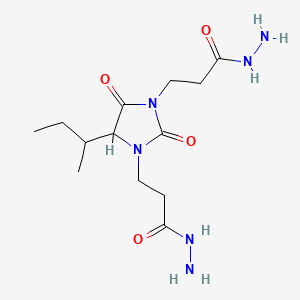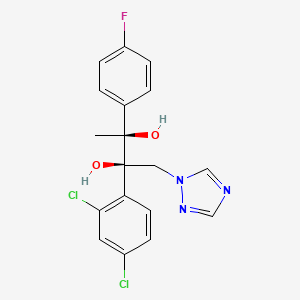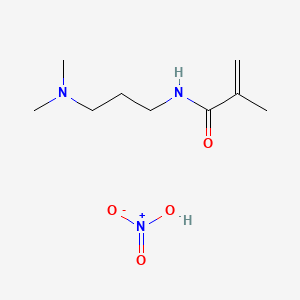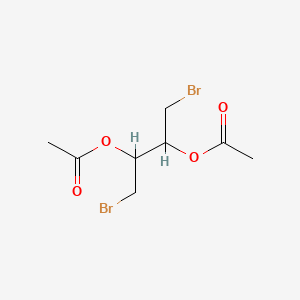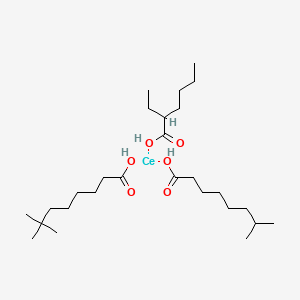
(2-Ethylhexanoato-O)(isononanoato-O)(neodecanoato-O)cerium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Ethylhexanoato-O)(isononanoato-O)(neodecanoato-O)cerium is a coordination compound of cerium with three different carboxylate ligands: 2-ethylhexanoic acid, isononanoic acid, and neodecanoic acid. This compound is known for its unique properties and applications in various fields, including catalysis and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethylhexanoato-O)(isononanoato-O)(neodecanoato-O)cerium typically involves the reaction of cerium salts with the respective carboxylic acids. The reaction is usually carried out in an organic solvent under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more sophisticated techniques, such as solvent extraction and purification processes, to achieve high purity and yield. The use of advanced reactors and continuous production methods can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(2-Ethylhexanoato-O)(isononanoato-O)(neodecanoato-O)cerium can undergo various chemical reactions, including:
Oxidation: The cerium center can be oxidized, leading to changes in its oxidation state.
Reduction: The compound can also be reduced under specific conditions.
Substitution: Ligand exchange reactions can occur, where the carboxylate ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of cerium(IV) complexes, while reduction can yield cerium(III) species .
Scientific Research Applications
Chemistry
In chemistry, (2-Ethylhexanoato-O)(isononanoato-O)(neodecanoato-O)cerium is used as a catalyst in various organic reactions, including polymerization and oxidation processes .
Biology
In biological research, this compound has been explored for its potential antioxidant properties and its ability to scavenge free radicals .
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications, particularly in the treatment of oxidative stress-related diseases .
Industry
In industry, this compound is used in the production of advanced materials, such as coatings and nanocomposites, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of (2-Ethylhexanoato-O)(isononanoato-O)(neodecanoato-O)cerium involves its ability to interact with various molecular targets and pathways. The cerium center can undergo redox reactions, which play a crucial role in its catalytic and antioxidant activities. The carboxylate ligands also contribute to the stability and reactivity of the compound .
Comparison with Similar Compounds
Similar Compounds
Cerium(IV) oxide: Known for its catalytic properties and use in fuel cells.
Cerium(III) nitrate: Used in various chemical synthesis processes.
Cerium(III) chloride: Commonly used in organic synthesis as a Lewis acid.
Uniqueness
(2-Ethylhexanoato-O)(isononanoato-O)(neodecanoato-O)cerium is unique due to its combination of three different carboxylate ligands, which provide distinct chemical properties and reactivity compared to other cerium compounds. This makes it particularly valuable in specialized applications, such as advanced material production and catalysis .
Properties
CAS No. |
93939-87-8 |
|---|---|
Molecular Formula |
C27H54CeO6 |
Molecular Weight |
614.8 g/mol |
IUPAC Name |
cerium;7,7-dimethyloctanoic acid;2-ethylhexanoic acid;7-methyloctanoic acid |
InChI |
InChI=1S/C10H20O2.C9H18O2.C8H16O2.Ce/c1-10(2,3)8-6-4-5-7-9(11)12;1-8(2)6-4-3-5-7-9(10)11;1-3-5-6-7(4-2)8(9)10;/h4-8H2,1-3H3,(H,11,12);8H,3-7H2,1-2H3,(H,10,11);7H,3-6H2,1-2H3,(H,9,10); |
InChI Key |
LIYOYELDURVPDH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)O.CC(C)CCCCCC(=O)O.CC(C)(C)CCCCCC(=O)O.[Ce] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



